

Structural Characterization of D-Sedoheptulose 7-Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *D-Sedoheptulose 7-phosphate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a crucial intermediate metabolite in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the reductive equivalent NADPH.[1][2] Beyond its central role in primary metabolism, S7P serves as a precursor for the biosynthesis of various significant natural products, including some antibiotics and herbicides.[3] Given its involvement in these critical biochemical pathways, a thorough understanding of its structural characteristics is paramount for researchers in metabolic engineering, drug discovery, and biochemistry.

This technical guide provides an in-depth overview of the structural characterization of **D-Sedoheptulose 7-phosphate**, consolidating key quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic context and analytical workflow.

Chemical and Physical Properties

D-Sedoheptulose 7-phosphate is a seven-carbon ketoheptose phosphorylated at the seventh position.[4] Its structure and fundamental properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₁₅ O ₁₀ P	[4]
Molecular Weight	290.16 g/mol	[4]
IUPAC Name	[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate	[4]
CAS Number	2646-35-7	[2]
Physical Form	The barium salt is a crystalline solid.	Cayman Chemical
Stability	The barium salt is stable for at least 4 years when stored at -20°C.	Cayman Chemical

Spectroscopic Data for Structural Elucidation

The definitive structure of **D-Sedoheptulose 7-phosphate** has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For S7P, which exists as a mixture of anomers in solution, NMR provides detailed information about the connectivity and stereochemistry of each form.

Quantitative NMR Data

The following table summarizes the reported NMR data for **D-Sedoheptulose 7-phosphate**. The presence of multiple conformations in solution leads to a complex spectrum.

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment	Reference
^{31}P	1.34	s	-	Phosphate group	[5]

Note: Detailed ^1H and ^{13}C NMR chemical shifts and coupling constants for the different anomeric forms of **D-Sedoheptulose 7-phosphate** in solution have been reported by Charmantray et al. (2009) in the Journal of Molecular Catalysis B: Enzymatic, 57, 6-9.[1][5] This data confirms the phosphorylation at the C-7 position.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. High-resolution mass spectrometry can determine the elemental composition with high accuracy.

Quantitative Mass Spectrometry Data

The fragmentation pattern of **D-Sedoheptulose 7-phosphate** can be analyzed by tandem mass spectrometry (MS/MS). A significant collection of mass spectral data for S7P is available in the mzCloud database.[6]

Precursor Ion $[\text{M-H}]^-$ (m/z)	Collision Energy	Fragment Ions (m/z)
289	10 V	212.3, 289.5, 255.9, 140.7
289	20 V	212.2, 97.0, 289.3, 199.2, 141.0

Data sourced from PubChem, originally from MSBNK-Keio_Univ.

Experimental Protocols

Synthesis and Purification of D-Sedoheptulose 7-Phosphate

For detailed structural analysis, a pure sample of S7P is required. An established method for its preparation is through enzymatic synthesis.

Protocol: Enzymatic Synthesis of **D-Sedoheptulose 7-Phosphate**[\[1\]](#)

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing D-ribose 5-phosphate and β -hydroxypyruvate in a suitable buffer (e.g., Tris-HCl) at a physiological pH.
- **Enzymatic Reaction:** Add transketolase to the reaction mixture. This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor (β -hydroxypyruvate) to an aldose acceptor (D-ribose 5-phosphate), forming S7P.
- **Reaction Monitoring:** Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Enzyme Inactivation:** Once the reaction is complete, inactivate the enzyme by heat treatment or by adding a denaturing agent.
- **Purification:**
 - Centrifuge the reaction mixture to pellet the denatured enzyme.
 - Subject the supernatant to ion-exchange chromatography to separate the phosphorylated sugar from other components.
 - Further purify the collected fractions using size-exclusion chromatography (e.g., Sephadex).
- **Desalting and Lyophilization:** Desalt the purified S7P solution and lyophilize to obtain the compound as a stable salt (e.g., disodium salt).

NMR Spectroscopy Analysis

Protocol: NMR Analysis of **D-Sedoheptulose 7-Phosphate**

- **Sample Preparation:** Dissolve the purified S7P salt in deuterium oxide (D_2O) to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional ^1H NMR spectrum to observe the proton signals.
 - Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton coupling networks within the sugar ring and side chain.
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional ^{13}C NMR spectrum, often with proton decoupling, to identify the carbon resonances.
 - Use heteronuclear single quantum coherence (HSQC) spectroscopy to correlate each proton with its directly attached carbon atom.
 - Employ heteronuclear multiple bond correlation (HMBC) spectroscopy to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
- ^{31}P NMR Spectroscopy:
 - Acquire a one-dimensional ^{31}P NMR spectrum, typically with proton decoupling, to observe the single phosphorus signal of the phosphate group. The chemical shift provides information about the chemical environment of the phosphate.[5]

Mass Spectrometry Analysis

Protocol: LC-MS/MS Analysis of **D-Sedoheptulose 7-Phosphate**

- Sample Preparation: Prepare a dilute solution of purified S7P in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile).
- Liquid Chromatography (LC):
 - Inject the sample onto an appropriate LC column for separation. For polar molecules like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) or a porous graphitic carbon (PGC) column is often used.

- Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry (MS):
 - Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for phosphate analysis.
 - Acquire full scan MS data to determine the mass-to-charge ratio of the intact molecule.
- Tandem Mass Spectrometry (MS/MS):
 - Select the parent ion corresponding to S7P ($[M-H]^-$ at m/z 289).
 - Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
 - Acquire the fragmentation spectrum to identify characteristic product ions, which can be used for structural confirmation and quantification.

X-ray Crystallography

Direct crystallization of a small, flexible molecule like **D-Sedoheptulose 7-phosphate** is challenging. Therefore, its three-dimensional structure in a solid state is typically determined by co-crystallizing it with an enzyme that binds it as a substrate or product.

Principle:

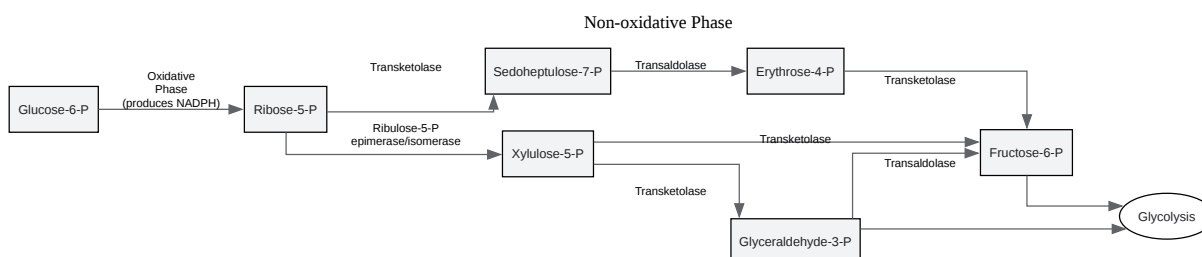
- A highly purified and concentrated solution of the target enzyme (e.g., sedoheptulose-7-phosphate isomerase) is prepared.
- S7P is added to the enzyme solution to form a stable complex.
- The enzyme-S7P complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
- Once suitable crystals are obtained, they are exposed to a focused beam of X-rays.

- The diffraction pattern of the X-rays is recorded and analyzed to determine the electron density map of the crystal.
- A three-dimensional model of the enzyme, with S7P bound in its active site, is built into the electron density map. This provides precise information about the conformation and interactions of S7P in a biologically relevant context.

Signaling Pathways and Logical Relationships

Pentose Phosphate Pathway

D-Sedoheptulose 7-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing NADPH for reductive biosynthesis and for generating precursors for nucleotide synthesis.

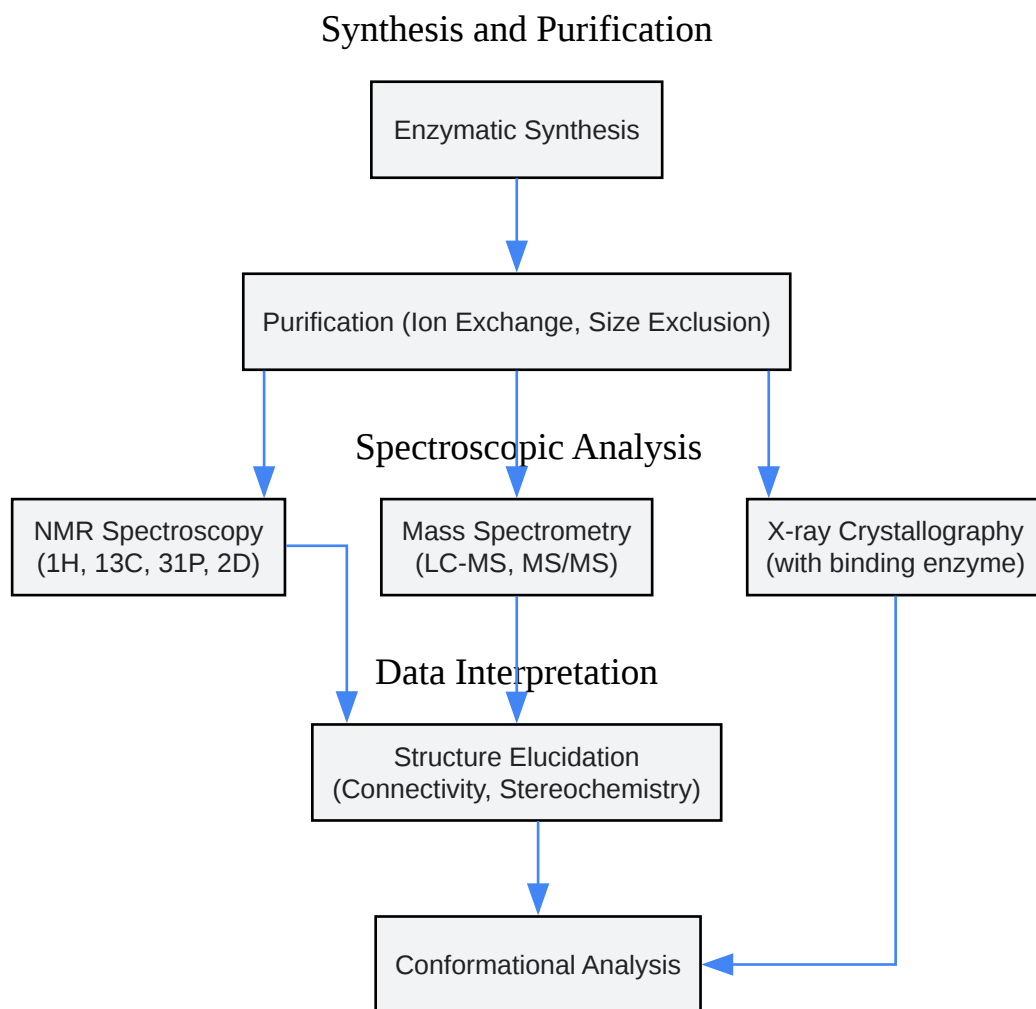


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Caption: The non-oxidative branch of the pentose phosphate pathway.

Experimental Workflow for Structural Characterization

The structural elucidation of **D-Sedoheptulose 7-phosphate** follows a logical workflow, beginning with its synthesis and purification, followed by analysis using various spectroscopic techniques.



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Caption: Workflow for the structural characterization of S7P.

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